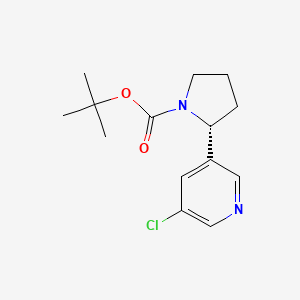

(R)-2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of pyrrolidine derivatives It features a pyrrolidine ring, a chloro-substituted pyridine moiety, and a tert-butyl ester group

Synthetic Routes and Reaction Conditions:

Chiral Synthesis: The compound can be synthesized through chiral synthesis methods, which involve the use of chiral catalysts or starting materials to ensure the production of the desired enantiomer.

Coupling Reactions: One common synthetic route involves coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction, which can be used to form the pyrrolidine ring.

Esterification: The tert-butyl ester group can be introduced through esterification reactions, typically using tert-butanol and a strong acid catalyst.

Industrial Production Methods:

Batch Production: In an industrial setting, the compound can be produced in batch reactors, where precise control over reaction conditions (temperature, pressure, and pH) is maintained.

Continuous Flow Synthesis: Continuous flow synthesis methods can also be employed to enhance production efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium(VI) oxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, involving nucleophiles like amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Substitution: Aqueous ammonia or methanol under reflux conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyridines or pyrrolidines.

Applications De Recherche Scientifique

Research indicates that (R)-2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester exhibits several biological activities:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could be crucial for developing treatments for metabolic disorders.

- Receptor Modulation : It interacts with various receptors, influencing cellular signaling pathways. This modulation can be beneficial in treating conditions like anxiety and depression.

- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, indicating potential applications in oncology.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of several pyrrolidine derivatives, including this compound. The findings revealed significant cytotoxicity against human leukemia cells, with an IC50 value indicating effective concentrations for inhibiting cell growth.

Neuroprotective Effects

In neuropharmacological research, this compound demonstrated protective effects on neuronal cells subjected to oxidative stress. These results suggest its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anti-inflammatory Properties

Another study highlighted the anti-inflammatory effects of this compound. It was found to reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting its utility in managing inflammatory diseases.

Mécanisme D'action

The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological context.

Comparaison Avec Des Composés Similaires

2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of tert-butyl.

2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid methyl ester: Similar structure but with a methyl ester group.

2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid butyl ester: Similar structure but with a butyl ester group.

Uniqueness: (R)-2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester stands out due to its tert-butyl ester group, which provides increased steric hindrance and stability compared to other ester derivatives. This can influence its reactivity and biological activity.

Activité Biologique

(R)-2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic implications based on available research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a chloro-pyridine moiety and a tert-butyl ester group. This structural configuration is significant as it influences the compound's biological activity and pharmacokinetic properties.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, derivatives containing pyridine and pyrrolidine rings have shown effectiveness against various viruses, including herpes simplex virus (HSV) and vesicular stomatitis virus (VSV) . The introduction of the ester group has been associated with increased antiviral efficacy, suggesting that the compound may also possess similar properties.

Anticancer Properties

A study highlighted the potential of pyrrolidine derivatives in cancer therapy. Compounds with structural similarities to this compound demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia) . The mechanism involved apoptosis induction, which was confirmed through flow cytometry assays revealing increased caspase activity.

Enzyme Inhibition

The compound has been studied for its role as a protease inhibitor. Specifically, it has shown potential in inhibiting cathepsins, which are cysteine proteases involved in various pathological processes, including cancer progression . This inhibition may contribute to its anticancer effects by disrupting tumor cell proliferation.

The biological activity of this compound is likely mediated through multiple pathways:

- Enzyme Inhibition : By inhibiting specific proteases, the compound may prevent the degradation of cellular proteins essential for tumor growth.

- Apoptosis Induction : The ability to trigger programmed cell death in cancer cells is a crucial aspect of its anticancer potential.

- Antiviral Mechanisms : Similar compounds have been observed to interfere with viral replication cycles, although specific mechanisms for this compound require further investigation.

Research Findings

Case Studies

In a notable case study involving similar pyrrolidine derivatives, researchers evaluated their effects on viral infections and cancer cell proliferation. The study found that the introduction of certain functional groups significantly enhanced biological activity, leading to improved therapeutic indices against both viral infections and tumor growth .

Propriétés

IUPAC Name |

tert-butyl (2R)-2-(5-chloropyridin-3-yl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O2/c1-14(2,3)19-13(18)17-6-4-5-12(17)10-7-11(15)9-16-8-10/h7-9,12H,4-6H2,1-3H3/t12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDKDQCUNAYCTNU-GFCCVEGCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=CC(=CN=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1C2=CC(=CN=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.